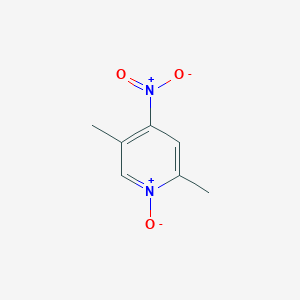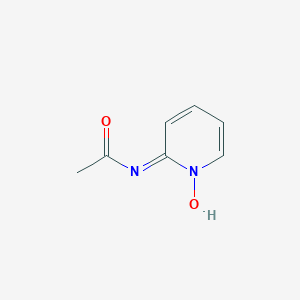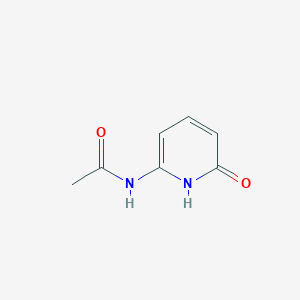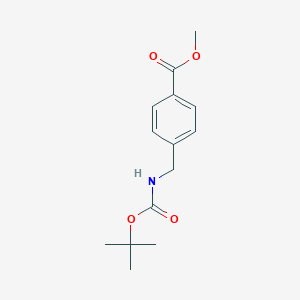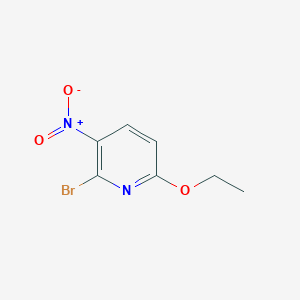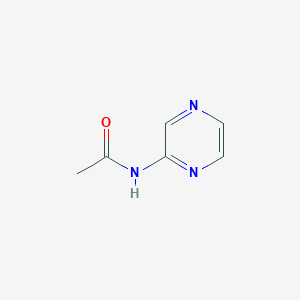
9-chloro-3-nitroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-chloro-3-nitroacridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, unique physical and chemical properties, and industrial applications. Historically, acridine derivatives have been used as pigments and dyes, and more recently, they have been explored for their biological activities, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities .
Métodos De Preparación
The synthesis of acridine derivatives typically involves the Ullmann condensation reaction. For example, N-phenylanthranilic acid can be prepared by the Ullmann reaction, which is then stirred in phosphorus oxychloride (POCl₃) to afford 9-chloro-acridine . The preparation of 9-chloro-3-nitro-acridine would involve the nitration of 9-chloro-acridine under controlled conditions to introduce the nitro group at the 3-position.
Análisis De Reacciones Químicas
9-chloro-3-nitroacridine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorine atom at the 9-position can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and nucleophiles like amines for substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their interactions with DNA and proteins.
Medicine: Explored for their anticancer, antimicrobial, and antiviral properties.
Industry: Used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies.
Mecanismo De Acción
The biological activity of acridine derivatives is often attributed to their ability to intercalate into DNA, disrupting the function of DNA and related enzymes. This intercalation can inhibit processes such as DNA replication and transcription, leading to cell death. Acridine derivatives have also been shown to inhibit enzymes like topoisomerase and telomerase, which are crucial for cancer cell proliferation .
Comparación Con Compuestos Similares
9-chloro-3-nitroacridine can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): Known for its anticancer activity.
Triazoloacridone (C-1305): Another derivative with significant biological activity.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Studied for its potential clinical applications. These compounds share the acridine core structure but differ in their substituents, which can significantly affect their biological activities and applications.
Propiedades
Número CAS |
1744-91-8 |
|---|---|
Fórmula molecular |
C13H7ClN2O2 |
Peso molecular |
258.66 g/mol |
Nombre IUPAC |
9-chloro-3-nitroacridine |
InChI |
InChI=1S/C13H7ClN2O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h1-7H |
Clave InChI |
WYSFRKRTNWKBCD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])Cl |
| 1744-91-8 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



